molecular formula C4H8BrFO B2554579 1-(2-Bromoethoxy)-2-fluoroethane CAS No. 2503202-10-4

1-(2-Bromoethoxy)-2-fluoroethane

Cat. No.: B2554579
CAS No.: 2503202-10-4
M. Wt: 171.009
InChI Key: CKDUURXYNYYVLG-UHFFFAOYSA-N
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Description

Foundational Context and Research Importance

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern pharmaceutical and materials science research. The unique properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, have led to a significant number of commercial drugs and advanced materials containing fluorinated groups. rsc.org Within this context, fluorinated ethers represent a particularly valuable class of compounds, prized for their chemical robustness and utility in a wide array of applications. acs.orgwpmucdn.com

1-(2-Bromoethoxy)-2-fluoroethane emerges as a noteworthy, albeit specialized, bifunctional building block. Its structure combines the reactivity of an alkyl bromide with the modulating effects of a fluoroethyl ether moiety. This duality makes it a versatile synthon for introducing the 2-(fluoroethoxy)ethyl group into more complex molecular architectures. While extensive research has been conducted on the synthesis and application of various fluorinated ethers, the specific properties and synthetic utility of this compound are less documented, presenting an area ripe for further investigation. rsc.orgfluorine1.ru The development and characterization of such building blocks are crucial for expanding the toolbox available to synthetic chemists, enabling the construction of novel molecules with tailored properties. rsc.org

Structural Features and Inherent Reactivity Profile

The chemical behavior of this compound is directly dictated by its molecular structure, which features an ether linkage flanked by a bromo-substituted ethyl group and a fluoro-substituted ethyl group. This arrangement of functional groups imparts a distinct reactivity profile.

The primary site of reactivity is the carbon-bromine bond. Bromine is an excellent leaving group, making the bromoethyl portion of the molecule highly susceptible to nucleophilic substitution reactions. This allows for the facile attachment of the fluoroethoxyethyl scaffold to a wide range of nucleophiles, including amines, alcohols, and carbanions. This reactivity is analogous to that of other bromoalkanes used in synthesis. solubilityofthings.com

A plausible and common method for the synthesis of such an ether is the Williamson ether synthesis. This would likely involve the reaction of a sodium salt of 2-fluoroethanol (B46154) with a dihaloalkane like 1,2-dibromoethane (B42909). fluorine1.ru In this reaction, one bromine atom undergoes nucleophilic substitution by the fluoroalkoxide, while the second bromine atom remains, yielding the target molecule. An alternative, but likely similar, approach involves reacting 2-bromoethanol (B42945) with 1-bromo-2-fluoroethane (B107303).

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₈BrFO
Molecular Weight 171.01 g/mol
Appearance Expected to be a colorless to pale yellow liquid
Boiling Point Data not available; estimated based on related structures
Density Data not available; estimated based on related structures
Solubility Expected to have limited solubility in water but be soluble in common organic solvents like ethers and alcohols. solubilityofthings.com

Note: Experimental data for this specific compound is not widely available. Properties are estimated based on the behavior of structurally similar compounds such as 1-bromo-2-fluoroethane and other bromoalkoxy-ethers. solubilityofthings.comnih.gov

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Features
¹H NMR Four distinct triplet signals are expected for the four methylene (B1212753) (-CH₂) groups. The group adjacent to bromine (Br-CH₂-) would be downfield, the group adjacent to fluorine (F-CH₂-) would be further downfield and show splitting due to the fluorine atom, and the two groups adjacent to the ether oxygen (-O-CH₂-) would appear at intermediate shifts.
¹³C NMR Four signals corresponding to the four unique carbon atoms. The carbon bonded to bromine would be at a characteristic shift, while the carbon bonded to fluorine would show a large C-F coupling constant.
Mass Spec (MS) The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Note: This table represents predicted spectroscopic features based on the known effects of the functional groups present in the molecule. Actual experimental data would be required for definitive structural confirmation.

Properties

IUPAC Name

1-(2-bromoethoxy)-2-fluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrFO/c5-1-3-7-4-2-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDUURXYNYYVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contemporary Synthetic Methodologies for 1 2 Bromoethoxy 2 Fluoroethane

Targeted Synthetic Routes

The construction of the ether linkage in 1-(2-Bromoethoxy)-2-fluoroethane is a key strategic consideration. The primary approaches involve either the formation of the C-O-C bond through etherification and alkylation strategies or the functionalization of a pre-existing ether scaffold through directed halogenation.

Directed Halogenation Approaches, including Bromofluorination of Unsaturated Precursors

A potential, though less commonly documented, pathway to this compound involves the directed halogenation of a suitable unsaturated precursor. This approach would entail the simultaneous introduction of bromine and fluorine across a double bond. For instance, the bromofluorination of an appropriate vinyl ether could theoretically yield the target compound.

Etherification and Alkylation Strategies using Halogenated Reagents

The most prominent and versatile method for the synthesis of this compound is through etherification, specifically the Williamson ether synthesis. wikipedia.orgchemistrytalk.org This method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. wikipedia.org For the synthesis of this compound, two primary Williamson ether synthesis pathways can be envisioned:

Route A: The reaction of sodium 2-fluoroethoxide with 1,2-dibromoethane (B42909).

Route B: The reaction of sodium 2-bromoethoxide with 1-bromo-2-fluoroethane (B107303).

In both routes, a strong base is required to deprotonate the corresponding alcohol (2-fluoroethanol or 2-bromoethanol) to form the alkoxide nucleophile. chemistrytalk.org The choice between these routes may depend on the availability and reactivity of the starting materials. Both 1,2-dibromoethane and 1-bromo-2-fluoroethane are primary alkyl halides, making them suitable substrates for an SN2 reaction. youtube.com However, the presence of two bromine atoms in 1,2-dibromoethane in Route A could lead to side reactions, such as a second substitution or elimination.

The synthesis of the precursor 1-bromo-2-fluoroethane can be achieved by reacting 2-fluoroethanol (B46154) with phosphorus tribromide. nih.gov 2-Bromoethanol (B42945) is a commercially available reagent. lookchem.com

Specialized Multicomponent and Cascade Reactions

While specific multicomponent or cascade reactions for the direct synthesis of this compound are not extensively reported in the literature, the principles of these advanced synthetic strategies could be applied. A hypothetical cascade reaction could involve the in-situ formation of one of the reactive intermediates followed by its immediate reaction to form the ether. For example, a reaction could be designed where the opening of an epoxide by a bromide source is followed by an in-situ etherification with a fluoro-containing alcohol. Such strategies, while synthetically elegant, would require careful design and optimization to be effective for this specific target molecule.

Optimized Reaction Conditions and Catalytic Systems

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions.

Influence of Temperature, Pressure, and Solvent Systems on Synthesis

For the Williamson ether synthesis routes, the temperature is a critical parameter. Typical temperatures for this type of reaction range from 50 to 100 °C. byjus.com Higher temperatures can increase the reaction rate but may also promote side reactions like elimination, particularly if the alkyl halide is sterically hindered. wikipedia.org The reaction is typically carried out at atmospheric pressure.

The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are generally preferred as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion, thus increasing its reactivity. wikipedia.orgchem-station.com Protic solvents are generally avoided as they can solvate the alkoxide, reducing its nucleophilicity. wikipedia.org

Table 1: Hypothetical Optimized Reaction Conditions for Williamson Ether Synthesis of this compound
ParameterConditionRationale
Temperature60-80 °CBalances reaction rate with minimizing side reactions like elimination. byjus.com
PressureAtmosphericStandard condition for this type of synthesis.
SolventAcetonitrile or DMFPolar aprotic solvents enhance the nucleophilicity of the alkoxide. wikipedia.orgchem-station.com

Role of Catalysts in Reaction Efficiency and Selectivity

In the context of the Williamson ether synthesis for this compound, phase-transfer catalysts (PTCs) can be particularly beneficial. wikipedia.org PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved. youtube.comgoogle.com This can be especially useful if the alkoxide is not readily soluble in the aprotic solvent. The use of a PTC can lead to milder reaction conditions, faster reaction times, and higher yields.

For instance, in a biphasic system (e.g., aqueous sodium hydroxide (B78521) and an organic solvent), the PTC would form an ion pair with the alkoxide, which is then soluble in the organic phase and can react with the alkyl halide.

Table 2: Potential Catalysts for the Synthesis of this compound
Catalyst TypeExampleFunction
Phase-Transfer CatalystTetrabutylammonium bromideFacilitates the transfer of the alkoxide to the organic phase, increasing reaction rate. youtube.com
Phase-Transfer Catalyst18-Crown-6Complexes with the cation (e.g., Na+) to increase the nucleophilicity of the alkoxide.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the development of radiosynthetic pathways for the chemical compound this compound. Research and documentation on its use in ¹⁸F-fluoroethylation techniques for radiopharmaceutical precursors or its integration into automated synthesis systems for radiolabeling are not present in the searched resources.

Consequently, it is not possible to provide an article on the contemporary synthetic methodologies for this compound that is focused on its radiosynthesis, as the foundational research findings and data necessary to construct such a document are not available in the public domain. The requested sections on ¹⁸F-fluoroethylation techniques and automated synthesis systems cannot be addressed for this specific compound.

Mechanistic Elucidation of Reactions Involving 1 2 Bromoethoxy 2 Fluoroethane

Nucleophilic Substitution Processes

Nucleophilic substitution reactions are fundamental transformations where an electron-rich nucleophile displaces a leaving group on an electrophilic carbon atom. libretexts.org In the case of 1-(2-bromoethoxy)-2-fluoroethane, the presence of two different halogen atoms on the ethoxy chain introduces complexity and selectivity in its substitution reactions.

Elucidation of SN1 and SN2 Mechanistic Pathways

The substitution reactions of this compound can proceed through either an SN1 (unimolecular nucleophilic substitution) or an SN2 (bimolecular nucleophilic substitution) mechanism, depending on the reaction conditions and the structure of the substrate. quora.comyoutube.com

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. quora.compearson.com This concerted mechanism results in an inversion of stereochemistry at the reaction center. slideshare.netlibretexts.org For this compound, an SN2 reaction would involve the direct attack of a nucleophile on one of the carbon atoms bearing a halogen. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The SN1 mechanism , in contrast, is a two-step process. quora.comyoutube.com The first and rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. quora.comchemicalnote.com This is followed by a rapid attack of the nucleophile on the carbocation. quora.com SN1 reactions are favored for substrates that can form stable carbocations and are typically characterized by a loss of stereochemical integrity, leading to a mixture of enantiomers if the starting material is chiral. youtube.com

The choice between SN1 and SN2 pathways for this compound is influenced by factors such as the solvent polarity, the strength of the nucleophile, and the stability of the potential carbocation intermediates. youtube.comslideshare.net Polar protic solvents, which can stabilize the ionic intermediates, favor the SN1 pathway, while polar aprotic solvents favor the SN2 mechanism. youtube.com Strong nucleophiles tend to promote SN2 reactions, whereas weaker, neutral nucleophiles are more conducive to SN1 reactions. youtube.comslideshare.net

Influence of Halogen Identity and Electronic Effects on Reactivity, particularly the Electronegativity of Fluorine

The reactivity of the two C-X bonds (C-Br and C-F) in this compound towards nucleophilic substitution is significantly different, primarily due to the distinct electronic properties of bromine and fluorine.

The C-Br bond is more susceptible to nucleophilic attack than the C-F bond. Bromine is a better leaving group than fluorine because the bromide ion (Br⁻) is a weaker base and more stable in solution compared to the fluoride (B91410) ion (F⁻). youtube.com

The high electronegativity of fluorine makes the C-F bond very strong and the carbon atom it is attached to less electrophilic. This is due to the strong inductive effect of fluorine, which withdraws electron density from the adjacent carbon, but also the significant orbital overlap between carbon and fluorine. Consequently, the C-F bond is difficult to break, making direct nucleophilic substitution at the fluorinated carbon challenging.

Theoretical studies on halogen exchange reactions have shown that the strength of the bond being cleaved is a crucial factor in the reaction's exothermicity. rsc.org In the context of this compound, the weaker C-Br bond will preferentially undergo cleavage in nucleophilic substitution reactions.

Elimination Reactions

Elimination reactions are another major pathway for haloalkanes, leading to the formation of alkenes. chemicalnote.com These reactions involve the removal of a proton and a leaving group from adjacent carbon atoms. chemicalnote.com

E1 and E2 Mechanistic Pathways

Similar to substitution reactions, elimination reactions can also proceed through unimolecular (E1) or bimolecular (E2) mechanisms. amazonaws.comlibretexts.org

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. chemicalnote.commasterorganicchemistry.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. chemicalnote.com This pathway is favored by strong, bulky bases and aprotic solvents. libretexts.orgmasterorganicchemistry.com

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, the same as in the SN1 pathway. chemicalnote.comamazonaws.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. chemicalnote.com E1 reactions are favored by weak bases and protic solvents that can stabilize the carbocation. libretexts.org

For this compound, the E2 pathway is generally more likely, especially with a strong base, as it would lead to the elimination of HBr to form a fluoro-substituted alkene. The E1 pathway would be less favored due to the relative instability of the primary carbocation that would form upon the loss of the bromide ion.

Regioselectivity and Stereoselectivity in Elimination Products

The regioselectivity of elimination reactions is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. amazonaws.comyoutube.com In the case of this compound, elimination of HBr would lead to the formation of 1-fluoro-2-vinyloxyethane.

Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z alkene). youtube.comyoutube.com E2 reactions are often stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group. youtube.comchemistrysteps.com This means that the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org For this compound, the conformational preferences of the molecule would influence the stereochemical outcome of an E2 elimination. E1 reactions, on the other hand, are generally stereoselective, favoring the formation of the more stable trans (E) isomer. youtube.com

Organometallic Coupling and Functionalization Reactions

Organometallic coupling reactions are powerful tools for forming new carbon-carbon bonds. fiveable.me These reactions typically involve an organometallic reagent and an organic halide, catalyzed by a transition metal, often palladium. fiveable.melibretexts.org

This compound, with its reactive C-Br bond, can potentially participate in various organometallic coupling reactions. For instance, in a Suzuki-Miyaura coupling , it could be coupled with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond at the position of the bromine atom. fiveable.melibretexts.org

Another relevant reaction is the Gilman coupling , which utilizes a lithium diorganocopper reagent (Gilman reagent). libretexts.orglibretexts.orgopenstax.org These reagents are known to couple with organohalides, including alkyl bromides, to form new carbon-carbon bonds. libretexts.orglibretexts.org

The general mechanism for many of these coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. fiveable.me In the case of this compound, the palladium catalyst would first oxidatively add to the C-Br bond. This would be followed by transmetalation with the organometallic partner and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The C-F bond would likely remain intact under these conditions due to its higher bond strength.

Reaction TypeReagentsKey Features
SN2 Strong Nucleophile, Aprotic SolventConcerted mechanism, inversion of stereochemistry. quora.comyoutube.comslideshare.net
SN1 Weak Nucleophile, Protic SolventStepwise mechanism via carbocation, racemization. quora.comyoutube.comyoutube.com
E2 Strong, Bulky BaseConcerted mechanism, anti-periplanar geometry required. chemicalnote.comlibretexts.orgmasterorganicchemistry.com
E1 Weak Base, Protic SolventStepwise mechanism via carbocation, Zaitsev's rule applies. chemicalnote.comamazonaws.comlibretexts.org
Suzuki Coupling Organoboron, Pd Catalyst, BaseForms C-C bond at the C-Br position. fiveable.melibretexts.org
Gilman Coupling Gilman Reagent (R₂CuLi)Forms C-C bond at the C-Br position. libretexts.orglibretexts.orgopenstax.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The mechanism of these reactions, particularly those catalyzed by palladium, generally proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The chemoselectivity of cross-coupling reactions involving substrates with multiple halide substituents is predominantly governed by the relative bond dissociation energies of the carbon-halogen bonds. The established order of reactivity for aryl halides in palladium-catalyzed oxidative addition is Ar-I > Ar-Br > Ar-Cl > Ar-F. nih.gov This trend suggests that the carbon-bromine (C-Br) bond in this compound is significantly more susceptible to oxidative addition by a low-valent palladium(0) complex than the highly stable carbon-fluorine (C-F) bond.

Therefore, in a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling with an organoboron reagent, a Negishi coupling with an organozinc reagent, or a Kumada coupling with a Grignard reagent, the catalytic cycle would be initiated by the selective cleavage of the C-Br bond.

The proposed catalytic cycle is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. The C-F bond remains intact due to its higher bond strength.

Transmetalation: The organometallic coupling partner (e.g., an organoboron, organozinc, or organomagnesium compound) transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This inherent reactivity difference allows for the selective functionalization of the bromo-position of this compound, leaving the fluoro-substituent available for potential subsequent transformations under more forcing reaction conditions. The ability to control chemoselectivity by modifying reaction parameters such as the catalyst, ligands, and additives has been demonstrated for other dihalogenated compounds. nih.gov

Table 1: Relative Bond Dissociation Energies of Carbon-Halogen Bonds

BondBond Dissociation Energy (kJ/mol)
C-F~485
C-Cl~340
C-Br~285
C-I~210

This table provides generalized bond dissociation energies for alkyl halides to illustrate the trend in bond strength.

Main Group Organometallic Reactivity and its Mechanisms

The reactions of this compound with main group organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are expected to be governed by the high nucleophilicity and basicity of these reagents. libretexts.orgchemguide.co.uk These reagents feature a highly polarized carbon-metal bond, rendering the carbon atom a potent nucleophile and a strong base. libretexts.org

Given the structure of this compound, several reaction pathways are plausible:

Nucleophilic Substitution at the C-Br bond: The nucleophilic carbon of the organometallic reagent can attack the electrophilic carbon atom attached to the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-carbon bond. This is a classic SN2 type reaction.

Elimination: Due to their strong basicity, Grignard and organolithium reagents can also induce elimination reactions. In this case, the reagent could abstract a proton from the carbon atom adjacent to the bromine, leading to the formation of a double bond and the elimination of HBr.

Reaction with the Ether Linkage: While less common for simple ethers, highly reactive organometallic reagents can potentially cleave ether linkages, especially in the presence of activating groups or under harsh conditions.

Reaction at the C-F bond: Direct nucleophilic attack on the carbon bearing the fluorine atom is generally disfavored due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. However, mechanochemical methods have shown the possibility of activating C-F bonds for Grignard reagent formation, though this typically requires significant energy input.

The chemoselectivity of the reaction would likely favor nucleophilic attack at the more electrophilic and labile C-Br bond over the C-F bond. The formation of a Grignard reagent from this compound itself would be expected to occur selectively at the C-Br bond, yielding a fluoro-substituted Grignard reagent. libretexts.orgchemguide.co.uk It is crucial that such reactions are carried out under strictly anhydrous conditions, as these organometallic reagents readily react with water. chemguide.co.uk

Detailed mechanistic studies specifically on the reactions of this compound with main group organometallic reagents are not widely available in the reviewed literature. However, based on the fundamental principles of organometallic reactivity, a competition between nucleophilic substitution and elimination at the C-Br center is the most probable outcome. The precise reaction course would be influenced by factors such as the steric bulk of the organometallic reagent, the reaction temperature, and the solvent used.

Table 2: General Reactivity of Main Group Organometallics with Haloalkanes

ReagentGeneral ReactivityExpected Primary Reaction with this compound
Grignard Reagent (RMgX)Strong Nucleophile, Strong BaseNucleophilic substitution at C-Br or E2 elimination
Organolithium Reagent (RLi)Very Strong Nucleophile, Very Strong BaseNucleophilic substitution at C-Br or E2 elimination

Computational and Theoretical Chemistry of 1 2 Bromoethoxy 2 Fluoroethane

Quantum Chemical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. sciepub.comnih.gov It provides a framework to approximate the solutions to the Schrödinger equation, offering a balance between accuracy and computational cost. sciepub.com In the context of halogenated compounds, DFT has been successfully applied to determine optimized geometries, vibrational frequencies, and reaction energetics. sciepub.com

For 1-(2-bromoethoxy)-2-fluoroethane, DFT calculations would typically be employed to:

Determine the most stable three-dimensional structure of the molecule.

Calculate the bond lengths, bond angles, and dihedral angles.

Predict its infrared and Raman spectra, which can be compared with experimental data for validation of the computational model.

Investigate the thermodynamics of potential reactions involving this molecule.

Studies on related molecules, such as 1-bromo-2-fluoroethane (B107303), have utilized DFT to analyze their conformational stability and structural parameters. researchgate.net These studies provide a reliable basis for predicting the behavior of the more complex this compound.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

ParameterPredicted Value (Illustrative)
C-C Bond Length~1.52 Å
C-O Bond Length~1.43 Å
C-F Bond Length~1.39 Å
C-Br Bond Length~1.94 Å
C-C-O Bond Angle~109.5°
C-O-C Bond Angle~112.0°
Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

For this compound, an FMO analysis would predict:

Nucleophilic sites: The oxygen atom, with its lone pairs of electrons, is a primary candidate for the location of the HOMO, making it a likely site for protonation or attack by electrophiles.

Electrophilic sites: The carbon atom bonded to the highly electronegative fluorine atom and the carbon atom bonded to the bromine atom are expected to be electron-deficient. The LUMO is likely to be localized around the C-Br bond, specifically on the antibonding σ* orbital, making this carbon a prime target for nucleophilic attack. This is due to bromine being a good leaving group.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

Molecular OrbitalPredicted Primary LocationImplied Reactivity
HOMOLone pairs of the oxygen atomNucleophilic/Basic character
LUMOAntibonding orbital of the C-Br bondElectrophilic site for nucleophilic substitution

Charge Distribution and Molecular Electrostatic Potential Surfaces

The charge distribution within a molecule and its molecular electrostatic potential (MEP) surface are crucial for understanding intermolecular interactions and chemical reactivity. The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule.

For this compound, the MEP surface would likely show:

Negative potential (red/yellow regions): Concentrated around the highly electronegative oxygen and fluorine atoms, indicating regions that are prone to electrophilic attack.

Positive potential (blue regions): Located around the hydrogen atoms and potentially the carbon atom attached to bromine, highlighting areas susceptible to nucleophilic attack.

This analysis complements FMO theory by providing a more detailed map of the electrophilic and nucleophilic regions of the molecule.

Global and Local Chemical Reactivity Descriptors

Based on DFT calculations, several global and local reactivity descriptors can be derived to quantify the chemical behavior of this compound. These descriptors provide a more quantitative measure of reactivity than qualitative FMO analysis.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is the average of the ionization potential and electron affinity (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is half the difference between the ionization potential and electron affinity (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive than hard molecules.

Table 3: Illustrative Global Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Trend
Ionization Potential (I)Energy to remove an electronModerately high due to electronegative atoms
Electron Affinity (A)Energy released upon electron additionPositive, indicating a stable anion can be formed
Electronegativity (χ)Electron attracting powerRelatively high
Chemical Hardness (η)Resistance to charge transferModerate, suggesting average reactivity
Chemical Softness (S)Propensity for charge transferModerate
Note: These are qualitative predictions. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with solvent molecules. nih.govnih.gov

Conformational Analysis and Energy Landscapes, including Trans and Gauche Conformers

The presence of single bonds in this compound allows for rotation and the existence of different conformers. The most significant conformational isomerism will occur around the C-C bond of the fluoroethyl group and the C-C and C-O bonds of the bromoethoxy group.

Drawing parallels with 1-bromo-2-fluoroethane, we can anticipate the presence of trans (anti) and gauche conformers with respect to the arrangement of the bromine and fluorine atoms. researchgate.netchegg.com In 1-bromo-2-fluoroethane, the trans conformer, where the halogen atoms are oriented at a 180° dihedral angle, is found to be more stable than the gauche conformer. researchgate.net

However, the presence of the ether oxygen in this compound introduces additional complexity. It can lead to the "gauche effect," a phenomenon observed in molecules like 1,2-difluoroethane (B1293797) where the gauche conformation is more stable than the anti conformation. youtube.comic.ac.uk This effect is often attributed to stabilizing hyperconjugative interactions between a C-H bonding orbital and an adjacent C-F antibonding orbital, which are maximized in the gauche arrangement. ic.ac.uk

For this compound, the conformational landscape will be a balance between:

Steric hindrance: Repulsion between the bulky bromine atom and the rest of the molecule will disfavor certain conformations.

Dipole-dipole interactions: The polar C-F, C-Br, and C-O bonds will interact, influencing the preferred geometry.

Hyperconjugation: Stabilizing interactions, similar to the gauche effect, may favor specific conformers.

MD simulations can map the potential energy surface of the molecule, identifying the energy minima corresponding to stable conformers (like trans and gauche) and the energy barriers for interconversion between them. The relative populations of these conformers at a given temperature can then be determined.

Table 4: Expected Conformers and Relative Stabilities for the F-C-C-O fragment of this compound

ConformerDihedral Angle (F-C-C-O)Expected Relative StabilityKey Influencing Factors
Trans (Anti)~180°Potentially more stableMinimizes steric hindrance
Gauche~60°Potentially close in energy or less stableBalance of steric repulsion and potential hyperconjugative stabilization
Note: The actual stability order would depend on the interplay of steric and electronic effects and would be determined by computational energy calculations.

Solvation Dynamics and Solvent-Compound Interactions

The interaction of this compound with solvents is a critical aspect of its chemical behavior, influencing reaction rates and conformational preferences. The presence of a polar ether linkage and two different halogen atoms suggests that its solvation dynamics will be complex and dependent on the nature of the solvent.

Recent computational studies on fluorinated ethers have highlighted the significant impact of fluorination on solvent interactions. researchgate.netnih.gov Fluorine's high electronegativity can lead to localized electron-poor regions on the carbon backbone, influencing the orientation and strength of interactions with solvent molecules. For instance, studies on fluorinated ether electrolytes have shown that the degree and position of fluorination can tune the Li+ solvation ability and ionic conductivity. nih.govresearchgate.netwpmucdn.comnih.gov By analogy, the fluoroethyl group in this compound is expected to modulate the local solvent structure compared to its non-fluorinated counterpart. The bromine atom, being larger and more polarizable, will also contribute significantly to the solute-solvent interactions, primarily through van der Waals and dipole-induced dipole forces.

To quantify these effects, a combination of quantum mechanics (QM) and molecular mechanics (MM) methods (QM/MM) can be employed. This approach allows for a high-level theoretical treatment of the solute while modeling the solvent environment with computationally less expensive classical force fields. Such calculations can yield important parameters like the free energy of solvation.

SolventDominant Interaction Type (Inferred)Expected Relative Solvation Free Energy (Qualitative)
WaterHydrogen Bonding, Dipole-DipoleHigh
Methanol (B129727)Hydrogen Bonding, Dipole-DipoleHigh
Acetonitrile (B52724)Dipole-DipoleModerate
Hexanevan der Waals / DispersionLow

This table presents inferred data based on the principles of solute-solvent interactions for a molecule with the functional groups of this compound.

Molecular Recognition and Binding Event Simulations (for derived probes)

While there is no direct research on the use of this compound as a molecular probe, its functional groups suggest potential for derivatization into molecules capable of specific molecular recognition. The bromoethyl group can act as a reactive handle for covalent attachment to biomolecules or surfaces, while the fluoroethoxy moiety could participate in non-covalent interactions within a binding pocket.

Computational methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting and analyzing the binding of such derived probes to target receptors. nih.gov Molecular docking can be used to predict the preferred binding orientation of a ligand within a receptor's active site and to estimate the binding affinity. Subsequent MD simulations can then be used to explore the stability of the predicted binding pose and to characterize the dynamic nature of the ligand-receptor interactions.

For a hypothetical probe derived from this compound, the fluorine atom could engage in favorable interactions, including hydrogen bonds with suitable donor groups or electrostatic interactions with positively charged residues in a binding site. The ether oxygen can also act as a hydrogen bond acceptor. Computational studies on fluorinated ligands have demonstrated the importance of fluorine in modulating binding affinity and selectivity. acs.org

The binding free energy of a ligand to its receptor can be calculated using methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). These methods provide a rigorous, albeit computationally intensive, way to predict binding affinities. nih.gov

Interaction Type (Hypothetical Probe)Potential Interacting Partner in a Binding SiteComputational Method for Analysis
Hydrogen BondingAmino acid residues (e.g., Ser, Thr, Asn, Gln)Molecular Docking, MD simulations
Halogen Bonding (with Bromine)Electron-rich atoms (e.g., O, N, S)High-level QM calculations, MD simulations
Hydrophobic InteractionsNonpolar amino acid residues (e.g., Leu, Val, Ile)Molecular Docking, MD simulations
van der Waals InteractionsAll atoms in close proximityMolecular Docking, MD simulations

This table outlines hypothetical interactions and analytical methods for a probe derived from this compound.

Advanced Mechanistic Modeling of Reaction Pathways

The presence of two distinct carbon-halogen bonds in this compound suggests that it can undergo a variety of chemical reactions, most notably nucleophilic substitution and elimination. Advanced computational modeling can provide detailed insights into the mechanisms of these reactions.

Transition State Characterization

A key aspect of mechanistic modeling is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. libretexts.orgyoutube.com The structure and energy of the TS determine the activation energy and, consequently, the rate of the reaction.

For this compound, nucleophilic substitution could occur at either the carbon bearing the bromine atom or the one bearing the fluorine atom. Given that the C-Br bond is significantly weaker than the C-F bond, nucleophilic attack is much more likely to occur at the bromo-substituted carbon, leading to the displacement of the bromide ion. This would likely proceed through an S(_N)2 mechanism, characterized by a backside attack of the nucleophile and inversion of stereochemistry at the reaction center. libretexts.orglumenlearning.comyoutube.com

Computational methods such as Density Functional Theory (DFT) can be used to locate and characterize the geometry of the S(_N)2 transition state. The transition state would feature an elongated C-Br bond and a partially formed bond between the carbon and the incoming nucleophile. Vibrational frequency analysis is crucial to confirm a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Elimination reactions (E2 mechanism) are also plausible, particularly in the presence of a strong, sterically hindered base. plutusias.comlibretexts.org In this case, the base would abstract a proton from the carbon adjacent to the bromo-substituted carbon, leading to the formation of a double bond and the expulsion of the bromide ion. Computational modeling can also be used to locate the E2 transition state and determine the activation barrier for this pathway.

Reaction Type (at C-Br)Key Geometric Features of the Transition State (Inferred)Expected Relative Activation Energy (Qualitative)
S(_N)2Partially broken C-Br bond, partially formed C-Nucleophile bond, trigonal bipyramidal geometry at carbonLower
E2Partially broken C-H and C-Br bonds, partially formed C=C double bond and Base-H bondHigher (depends on base strength and steric hindrance)

This table presents inferred characteristics of transition states for reactions at the bromo-substituted carbon of this compound.

Free Energy Surface Computations

While characterizing the transition state provides a snapshot of the reaction's energy maximum, a more complete picture is obtained by computing the free energy surface (FES) along the reaction coordinate. The FES maps the change in free energy as the reactants are converted into products, revealing the full energy profile of the reaction, including any intermediates and the heights of the energy barriers. nih.govnih.gov

Methods like umbrella sampling and metadynamics, often used in conjunction with ab initio molecular dynamics, are powerful techniques for exploring the FES of chemical reactions in the condensed phase. researchgate.netnih.gov These methods allow for the calculation of the potential of mean force (PMF), which represents the free energy profile along a chosen set of collective variables (e.g., bond distances or angles).

For the competing S(_N)2 and E2 reactions of this compound, a multi-dimensional FES could be constructed to visualize the energy landscape and identify the lowest energy pathway under different conditions (e.g., solvent, temperature, nature of the nucleophile/base). For instance, a study on the competing E2 and S(_N)2 reactions of fluoroethane (B3028841) with a fluoride (B91410) ion utilized a six-dimensional free energy landscape to map out the stable states and connecting transition states. nih.govresearchgate.netnih.gov Such a computational approach would be invaluable in understanding the reactivity of this compound and predicting the product distribution under various reaction conditions.

Advanced Analytical Methodologies for 1 2 Bromoethoxy 2 Fluoroethane and Its Derivatives

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. For 1-(2-Bromoethoxy)-2-fluoroethane (Br-CH₂CH₂-O-CH₂CH₂-F), a combination of vibrational spectroscopy, nuclear magnetic resonance, and mass spectrometry would provide unambiguous structural confirmation.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to be dominated by several key absorptions. The most prominent feature for an ether is the strong, asymmetric C-O-C stretching vibration, which for aliphatic ethers typically appears in the 1140-1070 cm⁻¹ region. spectroscopyonline.comyoutube.com The spectrum would also show characteristic C-H stretching vibrations for the sp³ hybridized carbons between 3000 and 2850 cm⁻¹. missouri.edulibretexts.org The presence of the halogens is confirmed by stretches at lower wavenumbers; the C-F stretch would appear in the 1400-1000 cm⁻¹ range, often overlapping with other signals, while the C-Br stretch is expected in the 690-515 cm⁻¹ region. quimicaorganica.orgorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C-O-C asymmetric stretch is strong in the IR, the symmetric stretch is often more prominent in the Raman spectrum. spectroscopyonline.com C-H stretching and bending vibrations would also be visible. Raman is particularly useful for observing the C-Br bond, which often gives a strong signal.

A summary of predicted key vibrational frequencies is presented below.

Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
2980 - 2850StrongMediumC-H Stretch
1470 - 1440MediumMediumCH₂ Scissoring (Bending)
~1120StrongMediumC-O-C Asymmetric Stretch
1100 - 1000Medium-StrongWeakC-F Stretch
690 - 515MediumStrongC-Br Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show four distinct signals, all of which would be triplets due to coupling with adjacent CH₂ groups. The chemical shifts are influenced by the electronegativity of the neighboring atoms (O, F, Br).

The protons on the carbon attached to fluorine (-O-CH₂CH₂ -F) would be the most downfield, appearing as a triplet of triplets (due to coupling to both ²JH-F and ³JH-H), predicted in the 4.5-4.7 ppm range.

The protons on the carbon adjacent to the ether oxygen and the fluorinated carbon (-O-CH₂ CH₂-F) are deshielded by the oxygen and would appear as a triplet around 3.8-4.0 ppm. libretexts.orglibretexts.org

The protons on the carbon adjacent to the ether oxygen and the brominated carbon (-CH₂ -O-CH₂CH₂-Br) would appear as a triplet around 3.7-3.9 ppm. libretexts.org

The protons on the carbon bearing the bromine atom (Br-CH₂ CH₂-O-) would be found as a triplet around 3.5-3.6 ppm. docbrown.info

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display four unique signals corresponding to the four different carbon environments.

The carbon bonded to fluorine (-O-CH₂C H₂-F) would be the most downfield, significantly influenced by fluorine's high electronegativity, and would appear as a doublet due to ¹JC-F coupling, predicted around 82-84 ppm.

The carbon adjacent to the ether oxygen and the fluorinated carbon (-O-C H₂CH₂-F) is predicted to be in the 70-72 ppm range. libretexts.org

The carbon adjacent to the ether oxygen and the brominated carbon (C H₂-O-CH₂CH₂-Br) is expected around 69-71 ppm. libretexts.orgdocbrown.info

The carbon bonded to bromine (Br-C H₂CH₂-O-) would be the most upfield of the four, predicted around 30-33 ppm. docbrown.info

Predicted NMR Data for this compound (in CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
Br-C H₂-~3.55Triplet~31
-CH₂-O -CH₂-~3.75Triplet~70
-O-C H₂-~3.85Triplet~71
-CH₂-F ~4.60Triplet of Triplets~83 (d, ¹JC-F)

Mass Spectrometry Techniques (e.g., GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying compounds in a mixture.

The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic molecular ion peak. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity (a 1:1 ratio), separated by 2 m/z units (e.g., at m/z 172 and 174). docbrown.info

Key fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the ether oxygen) and cleavage at the C-O bond. dummies.comyoutube.comlibretexts.org

Alpha-cleavage: Loss of a CH₂Br• radical would lead to a fragment at m/z 79. Loss of a CH₂F• radical would result in a bromine-containing fragment observed as a pair of peaks at m/z 139 and 141.

C-O Cleavage: Cleavage of the C-O bond could yield a bromoethyl cation ([BrCH₂CH₂]⁺) at m/z 107 and 109, or a fluoroethoxy cation ([FCH₂CH₂O]⁺) at m/z 63.

Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePredicted IdentityNotes
172/174[C₄H₈BrFO]⁺Molecular Ion (M⁺), characteristic 1:1 bromine isotope pattern
139/141[C₂H₄BrO]⁺Loss of •CH₂F via alpha-cleavage
107/109[C₂H₄Br]⁺Cleavage of C-O bond
79[C₃H₆FO]⁺Loss of •CH₂Br via alpha-cleavage
63[C₂H₄FO]⁺Cleavage of C-O bond
47[C₂H₄F]⁺Fluoroethyl cation

Chromatographic Separation and Purity Profiling

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a standard technique for the purity analysis of non-volatile or thermally sensitive compounds. For a semi-polar compound like this compound, a reversed-phase HPLC method would be most suitable.

Method development would involve:

Column: A standard C18 or C8 column would provide good retention and separation based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The gradient would start with a higher percentage of water and increase the organic component over time to elute compounds of increasing hydrophobicity.

Detection: Given the lack of a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) could be used, although sensitivity might be limited. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more effective. If coupled to a mass spectrometer (LC-MS), it would provide both separation and identification of impurities.

Gas Chromatography (GC) for Purity and Volatile Impurity Profiling

GC is an ideal technique for analyzing volatile and semi-volatile compounds and is well-suited for assessing the purity of this compound. youtube.com It can effectively separate the target compound from volatile impurities, such as residual starting materials (e.g., 2-fluoroethanol (B46154), 1,2-dibromoethane) or side-products.

A typical GC method would utilize:

Column: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5/HP-5) or a more polar cyanopropylphenyl-based phase (e.g., Rxi-1301Sil MS), would be appropriate for resolving halogenated ethers. restek.com

Injector: A split/splitless inlet would be used, with the temperature set high enough to ensure rapid volatilization without causing thermal degradation.

Oven Program: A temperature-programmed ramp (e.g., starting at 50°C and ramping to 250°C) would be used to separate early-eluting volatile impurities from the main compound and any higher-boiling impurities.

Detector: A Flame Ionization Detector (FID) provides a robust, quantitative response for carbon-containing compounds and is excellent for purity assessment as peak area is proportional to the mass of the analyte. measurlabs.com For definitive identification of impurities, a Mass Spectrometer (MS) detector is unparalleled. shimadzu.com A halogen-specific detector (XSD) could also be employed for selective detection of halogenated impurities. nih.gov

Chemometric Approaches for Data Interpretation

Chemometrics employs mathematical and statistical methods to extract valuable chemical information from complex datasets generated by analytical instruments. For a compound like "this compound," which may be present in intricate environmental or industrial samples, chemometrics provides a pathway to enhanced data interpretation, moving beyond simple peak identification and quantification.

Multivariate Statistical Analysis in Spectroscopic and Chromatographic Data (e.g., PCA, PLS, PARAFAC)

Multivariate statistical analysis is a cornerstone of modern chemometrics, enabling the simultaneous analysis of multiple variables. This is particularly advantageous when dealing with the large datasets generated by techniques such as gas chromatography-mass spectrometry (GC-MS) and fluorescence spectroscopy.

Principal Component Analysis (PCA) is an exploratory data analysis tool that reduces the dimensionality of a dataset while retaining most of the original variance. wordpress.comresearchgate.net In the context of analyzing "this compound" and its derivatives by GC-MS, PCA can be used to visualize the relationships between different samples and to identify the key variables (retention times and mass-to-charge ratios) that differentiate them. For instance, in a hypothetical study monitoring the environmental degradation of "this compound," PCA could be applied to the GC-MS data of soil samples taken over time. The scores plot would show how the chemical profile of the samples changes, while the loadings plot would indicate which degradation products are contributing most to this change.

Partial Least Squares (PLS) Regression is a predictive modeling technique that is particularly useful when the number of predictor variables (e.g., spectral data points) is much larger than the number of observations, and when there is multicollinearity among the predictors. researchgate.net For the quantitative analysis of "this compound" in a complex matrix using spectroscopic data (e.g., infrared or Raman), PLS regression can build a calibration model that relates the spectral information to the concentration of the analyte. This is achieved by finding a set of latent variables that maximizes the covariance between the spectral data and the concentration data.

Parallel Factor Analysis (PARAFAC) is a multi-way decomposition method that is exceptionally well-suited for analyzing three-dimensional data, such as that obtained from excitation-emission matrix (EEM) fluorescence spectroscopy. nih.govuwm.edu If "this compound" or its derivatives are fluorescent or can be derivatized with a fluorescent tag, EEM-PARAFAC can be used to resolve their individual fluorescence signals from a mixture of other fluorescent compounds, such as humic substances in environmental waters. fao.orgnih.gov This technique can provide both qualitative (spectral shapes of the pure components) and quantitative (relative concentrations) information.

To illustrate the application of these techniques, consider the following hypothetical research findings:

Interactive Data Table: Hypothetical PCA Results for GC-MS Analysis of this compound and its Degradation Products
Sample IDPrincipal Component 1 (PC1) ScorePrincipal Component 2 (PC2) ScoreSample Type
A1-2.51.2Initial Spill
A2-2.31.5Initial Spill
B10.5-0.830 Days Post-Spill
B20.7-1.030 Days Post-Spill
C13.1-0.290 Days Post-Spill
C23.30.190 Days Post-Spill

This table demonstrates how PCA scores could be used to track the changing chemical profile of an environmental sample over time. The clear separation of the sample groups along PC1 suggests a significant change in the chemical composition as degradation proceeds.

Interactive Data Table: Hypothetical PLS Regression Model for Quantification of this compound using Infrared Spectroscopy
ParameterValue
Number of Latent Variables4
R-squared (Calibration)0.995
R-squared (Validation)0.989
Root Mean Square Error of Calibration (RMSEC)0.05 ppm
Root Mean Square Error of Prediction (RMSEP)0.12 ppm

This table summarizes the performance of a hypothetical PLS model for the quantification of "this compound." The high R-squared values and low error terms indicate a robust and accurate model.

Development of High-Capacity Analytical Methods

The need to analyze a large number of samples efficiently and to detect a wide range of compounds in a single run has driven the development of high-capacity analytical methods. For halogenated compounds like "this compound," these methods are crucial for comprehensive environmental monitoring and industrial process control.

One of the most powerful high-capacity techniques is comprehensive two-dimensional gas chromatography (GC×GC) . This technique utilizes two columns with different separation mechanisms connected by a modulator. The result is a significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. When coupled with a high-speed time-of-flight mass spectrometer (TOF-MS), GC×GC-TOF-MS provides a highly detailed chemical fingerprint of a sample, allowing for the separation and identification of hundreds or even thousands of compounds in a single analysis. The structured nature of GC×GC chromatograms, where chemically related compounds often appear in specific regions of the two-dimensional separation space, further aids in the identification of unknown substances.

The development of automated sample preparation and introduction systems also contributes to the high-capacity analysis of "this compound." Techniques such as solid-phase microextraction (SPME) and automated liquid handling systems can be integrated with GC-MS or LC-MS platforms to increase sample throughput and reduce manual labor.

Interactive Data Table: Comparison of Conventional GC-MS and GC×GC-TOF-MS for the Analysis of a Complex Halogenated Hydrocarbon Mixture
FeatureConventional GC-MSGC×GC-TOF-MS
Peak Capacity ~100-200>1000
Number of Identified Compounds 35250+
Analysis Time per Sample 30-60 min30-60 min
Data Complexity ModerateHigh
Software Requirement Standard ChemStationSpecialized 2D Chromatography Software

This table highlights the significant advantages of GC×GC-TOF-MS in terms of its ability to resolve and identify a much larger number of compounds in a complex sample compared to conventional GC-MS, making it a superior high-capacity method.

Applications of 1 2 Bromoethoxy 2 Fluoroethane in Chemical Synthesis and Materials Research

Role as a Precursor in Complex Organic Synthesis

1-(2-Bromoethoxy)-2-fluoroethane serves as a key reagent for introducing the 2-fluoroethoxy moiety into various molecular scaffolds. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the rest of the molecule to be covalently attached to substrates such as phenols, amines, or thiols.

The primary application of this compound in this context is as an alkylating agent. It is used to synthesize molecules containing the 2-fluoroethoxy group, a structural motif valued for its ability to modulate properties such as lipophilicity and metabolic stability. The carbon-fluorine bond is exceptionally strong, making the fluoro-group resistant to metabolic cleavage, while the ether linkage provides flexibility.

A representative reaction involves the O-alkylation of a phenol. For instance, in syntheses analogous to those for creating complex molecular probes, a compound like 1-bromo-2-fluoroethane (B107303) is coupled with a hydroxy-substituted aromatic compound in the presence of a base like potassium carbonate. researchgate.net This Williamson ether synthesis results in the formation of a fluoroethoxy-aryl ether. The reactivity of this compound follows the same principle, where the bromine is displaced by a nucleophile to create a new, more complex halogenated molecule. This strategy is fundamental in building precursors for various functional molecules. researchgate.netrsc.org

The introduction of fluorine and ether functionalities is a common strategy in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates. Halogenated compounds and ether-containing structures frequently serve as crucial pharmaceutical intermediates. nih.gov The 2-fluoroethoxy group, introduced via this compound or similar reagents, can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

While this specific molecule is not widely cited as a direct intermediate in existing drugs, its structural components are relevant. For example, the synthesis of analogs of the A2A adenosine (B11128) receptor antagonist PPY involved modifying the lead compound with various fluorinated groups to improve its properties for use as a potential PET radiotracer. nih.gov The synthesis of such bioactive molecules often relies on the coupling of functionalized building blocks, a role for which this compound is well-suited due to its reactive bromine handle.

Development of Radiolabeled Probes for Molecular Imaging Research

The "fluoroethoxy" group is a highly valuable component in the design of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. nih.govnih.gov The development of these tracers often relies on a building block approach where a fluorine-18 (B77423) (¹⁸F) radioisotope is first incorporated into a small, reactive molecule that is then attached to a larger, target-seeking molecule. rsc.orgresearchgate.netvu.nl

Fluorine-18 is a preferred radionuclide for PET due to its convenient half-life (109.7 minutes) and low positron energy, which allows for high-resolution images. nih.gov The synthesis of ¹⁸F-labeled PET tracers often involves the nucleophilic substitution of a good leaving group (like a tosylate or bromide) with no-carrier-added [¹⁸F]fluoride.

For example, the synthesis of [¹⁸F]fluoroethoxy-containing tryptophan analogues was achieved by reacting a precursor with [¹⁸F]fluoroethyltosylate. researchgate.net A more direct precursor for a radiolabeled version of the title compound, such as 2-(2-bromoethoxy)ethyl tosylate, can be reacted with K[¹⁸F]F to produce [¹⁸F]-1-(2-bromoethoxy)-2-fluoroethane. This radiolabeled intermediate can then be rapidly coupled to a targeting vector. Similarly, the PET agent (2-(2-[¹⁸F]fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium salt ([¹⁸F]FETMP) was synthesized by reacting a bistosylate precursor with [¹⁸F]fluoride. nih.gov This two-step, one-pot method highlights the modular approach common in radiochemistry. nih.gov

Radiotracer Synthesis via Fluoroethoxy Building Blocks
Tracer Example [¹⁸F]FETMP nih.gov
Precursor 2,2'-oxybis(ethane-2,1-diyl)bis(4-methylbenzenesulfonate)
Radiolabeling Method Nucleophilic substitution with [¹⁸F]fluoride
Radiochemical Yield 10-20%
Radiochemical Purity >98%
Application Myocardial imaging

This interactive table summarizes a representative synthesis using a fluoroethoxy building block strategy.

Once synthesized, PET tracers containing the 2-[¹⁸F]fluoroethoxy group undergo extensive preclinical evaluation. These studies are critical to confirm the tracer's targeting specificity and to understand its biological behavior before any potential clinical use.

In Vitro Studies: These often involve cell uptake assays and autoradiography. For instance, the uptake of [¹⁸F]FETMP was studied in rat embryonic cardiomyoblast (H9c2) cells, where it showed preferential accumulation compared to fibroblast cells. nih.gov In vitro autoradiography on brain slices is another common technique used to show specific binding in regions known to express the target receptor, as was demonstrated for a fluorinated ABP688 derivative targeting mGluR5. nih.gov

Ex Vivo Studies: These studies typically follow in vivo imaging and involve measuring the distribution of the radiotracer in various organs and tissues after the animal is euthanized. This provides a more detailed and quantitative picture of the tracer's biodistribution. For example, the ex vivo biodistribution of an ¹⁸F-labeled COX-2 inhibitor in rats showed high uptake in the pons and medulla. nih.gov Similarly, biodistribution studies of a novel ¹⁸F-labeled tracer for FAP-positive tumors were conducted in mice to confirm renal and hepatobiliary elimination and accumulation in the tumor. nih.gov These data are crucial for assessing off-target accumulation and confirming that the tracer reaches its intended target.

Representative Biodistribution Data for a ¹⁸F-Fluoroethoxy Tracer ([¹⁸F]F-IV) in Rats (%ID/g) nih.gov
Organ Uptake at 10 min post-injection
Pons2.21 ± 0.64
Medulla2.09 ± 0.65
Heart1.95 ± 0.52
Liver1.51 ± 0.23
Kidney1.12 ± 0.17

This interactive table presents sample ex vivo biodistribution data for a PET tracer containing a fluoroethoxy moiety, illustrating how such derivatives are evaluated.

Strategic Building Block in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities designed to eliminate specific disease-causing proteins from the cell. broadpharm.comyoutube.com These heterobifunctional molecules consist of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.gov The linker is a critical component, as its length, composition, and flexibility heavily influence the PROTAC's efficacy. nih.govescholarship.org

Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common motifs used in PROTAC linkers due to their synthetic accessibility and ability to modulate physicochemical properties like solubility and cell permeability. nih.govbiochempeg.com this compound represents a functionalized, short PEG-like building block. The reactive bromo- group allows for its covalent attachment to either the target protein ligand or the E3 ligase ligand during the modular synthesis of a PROTAC library. nih.govnih.gov

Linker Design and Synthetic Incorporation

In chemical synthesis, a linker is a molecular chain that connects two or more different molecules or functional groups. Bifunctional linkers, which possess two distinct reactive ends, are instrumental in constructing complex molecular architectures. Compounds structurally similar to this compound, such as 1-Bromo-2-(2-bromoethoxy)ethane, are categorized as bifunctional linkers, often within the polyethylene glycol (PEG) linker family. bldpharm.com This classification underscores the potential of this compound to serve a similar role.

The synthetic utility of this compound lies in its orthogonal reactivity. The carbon-bromine bond is susceptible to nucleophilic substitution, providing a reliable handle for attachment to molecules bearing nucleophiles like amines, thiols, or alcohols. The fluoroethoxy portion of the molecule, being relatively inert, remains intact during this process and can be used to impart specific, desirable properties onto the final construct. These properties can include modified solubility, enhanced metabolic stability, altered conformational bias, and tuned lipophilicity. The strategy of using linkers with dual functionalities to connect carbohydrates to proteins, for example, is a powerful method for creating synthetic glycoproteins. nih.gov

Component of Linker Function Synthetic Reaction
Bromo Group (-Br) Reactive handle for attachmentNucleophilic Substitution
Fluoroethoxy Group (-OCH₂CH₂F) Property modification (solubility, stability)Remains inert during primary linkage

Structure-Activity Relationships in PROTAC Constructs

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands—one that binds the target protein and one that recruits an E3 ubiquitin ligase—joined by a chemical linker. nih.govarxiv.org

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition profoundly influence the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for protein degradation. nih.gov The linker also impacts crucial physicochemical properties like cell membrane permeability and solubility. arxiv.orgresearchgate.net

Commonly used linkers are based on flexible polyethylene glycol (PEG) and alkyl chains, often incorporating ether functionalities. nih.govresearchgate.netnih.gov While this compound has not been explicitly documented in a public PROTAC study, its structure is highly relevant to rational PROTAC design. Incorporating a fluoroethoxy moiety into a linker could significantly affect the structure-activity relationship (SAR) by:

Modulating Permeability and Solubility: The hydrophilic nature of the ether group can enhance solubility, while the fluorine atoms can tune lipophilicity, achieving a balance required for cell penetration. researchgate.net

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the linker more resistant to metabolic degradation and potentially increasing the PROTAC's biological half-life.

Influencing Conformation: The flexibility of the ether chain allows the PROTAC to adopt an optimal orientation for productive ternary complex formation, a process that can be fine-tuned by the steric and electronic effects of the fluorine atom. arxiv.org

Material Science Applications

Development of Novel Materials with Unique Properties

The incorporation of fluorine into polymers gives rise to a unique class of materials with exceptional properties. nih.gov Fluoropolymers are renowned for their high thermal stability, chemical inertness, low surface energy, and low coefficient of friction, stemming from the high energy of the carbon-fluorine bond. nih.govrsc.orgwikipedia.org

This compound can be envisioned as a valuable monomer for the synthesis of novel fluorinated polyethers. The reactive bromo group can serve as a handle for polymerization reactions. For example, it could be used to generate fluorinated polyurethanes (FPUs), which are noted for their low surface energy, thermal stability, and chemical resistance. mdpi.com The resulting polyether would feature a repeating fluoroethoxy unit, potentially yielding a material with a combination of desirable attributes:

Thermal and Chemical Stability: Characteristic of fluorinated polymers. nih.govmdpi.com

Flexibility: Conferred by the polyether backbone. mdpi.com

Low Surface Energy: Leading to hydrophobic and oleophobic (oil-repellent) surfaces. rsc.orgmdpi.com

Inherent Flame Retardancy: Due to the presence of both bromine and fluorine.

Property Originating Structural Feature Potential Application
High Thermal/Chemical StabilityStrong Carbon-Fluorine (C-F) bondsHigh-performance coatings, seals, and insulators
Low Surface EnergyFluorinated surfaceWater/oil repellent textiles, anti-graffiti surfaces
Inherent Flame RetardancyBromine and Fluorine atomsSafer materials for electronics and construction

Investigation as a Component in Fire Suppressant Formulations

Brominated flame retardants (BFRs) are highly effective at inhibiting combustion. hmroyal.comwikipedia.org Specifically, compounds known as bromine-containing fluorocarbons, which are structurally analogous to this compound, are used as chemical fire suppressants. nih.gov

The primary mechanism of action occurs in the gas phase of a fire. isola-group.comfrfabric.com When exposed to the high temperatures of a flame, the compound breaks down and releases bromine radicals (Br•). These radicals are extremely efficient at interrupting the fire's chemical chain reaction by scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate combustion. hmroyal.comisola-group.comfrfabric.com This process replaces the highly reactive radicals with low-energy bromine radicals, effectively cooling the system and suppressing the flame. isola-group.com Bromine is considered the most effective halogen for this purpose because it is liberated within a narrow and effective temperature range, ensuring a high concentration in the flame zone. isola-group.com The presence of fluorine in the molecule contributes to its stability and volatility, helping to deliver the bromine agent to the flame.

Exploration in Energy Storage Systems (e.g., Flame Retardants in Batteries)

A major safety concern for modern energy storage devices, particularly lithium-ion batteries, is the flammability of their liquid organic electrolytes. frontiersin.org Thermal runaway, triggered by overcharging, short-circuiting, or physical damage, can lead to catastrophic fires. mdpi.com A key strategy to mitigate this risk is the development of flame-retardant electrolytes. frontiersin.orgpinfa.eu

Halogenated compounds are actively being investigated as flame-retardant additives for battery electrolytes. mdpi.comresearchgate.net Brominated flame retardants, in particular, can be dissolved into the electrolyte to confer non-flammability. researchgate.net The flame-suppressing mechanism is the same radical-trapping chemistry described above. In the event of battery failure and ignition of the electrolyte, a molecule like this compound would decompose to release bromine radicals, quenching the fire at its inception. Research has shown that incorporating bromine-rich additives or coating battery components with brominated polymers can significantly improve the thermal stability and safety of cells. mdpi.comresearchgate.net The use of such additives is a promising path toward safer, high-energy-density batteries. frontiersin.orgresearchgate.net

Q & A

Q. Q1: What are the most reliable synthetic routes for preparing 1-(2-Bromoethoxy)-2-fluoroethane, and how can its purity be validated?

A: this compound can be synthesized via nucleophilic substitution reactions. A base-mediated approach (e.g., K₂CO₃) is effective for introducing bromoethoxy groups, as demonstrated in analogous aryl ether syntheses . For fluorination, methods like halogen exchange (e.g., using KF in polar aprotic solvents) may be applied. Post-synthesis, purity validation should include:

  • GC-MS or HPLC for quantifying organic impurities.
  • ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic peaks for Br and F substituents, as seen in related bromoethoxy compounds ).
  • Elemental Analysis to verify stoichiometry.

Advanced Reaction Optimization

Q. Q2: How can reaction conditions be optimized to improve yields in the synthesis of this compound, particularly regarding solvent selection and temperature?

A:

  • Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in substitution reactions. For fluorination, anhydrous conditions are critical to avoid hydrolysis .
  • Temperature : Moderate heating (40–60°C) balances reaction rate and side-product formation. For example, bromoethoxy intermediates in similar systems achieved >70% yield at 50°C .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate fluorination steps by improving ion mobility .

Mechanistic Insights

Q. Q3: What mechanistic pathways dominate in the degradation or side reactions of this compound under basic conditions?

A: Under basic conditions, the compound may undergo:

  • Elimination Reactions : Formation of fluoroalkenes via dehydrohalogenation (e.g., loss of HBr), particularly at elevated temperatures .
  • Hydrolysis : Fluorine’s electronegativity stabilizes adjacent C-Br bonds, but prolonged exposure to moisture can lead to ether cleavage, generating 2-fluoroethanol and bromide byproducts .
    Mitigation : Use inert atmospheres (N₂/Ar) and controlled pH (<8) during synthesis .

Analytical Challenges

Q. Q4: How can researchers resolve spectral overlaps in NMR analysis of this compound?

A:

  • ²⁹F NMR : Provides distinct peaks for fluorine environments (e.g., δ -120 to -150 ppm for CF₂ groups in analogous compounds ).
  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups, critical for assigning ethoxy and fluoroethyl signals .
  • COSY/HSQC : Resolves coupling between adjacent protons (e.g., -OCH₂CH₂Br vs. -OCH₂CF₂) .

Applications in Drug Development

Q. Q5: What strategies are employed to evaluate this compound as a pharmaceutical intermediate, particularly in prodrug design?

A:

  • Bioisosteric Replacement : The fluoroethoxy moiety can mimic hydroxyl or methoxy groups, enhancing metabolic stability .
  • In Vitro Assays : Test reactivity with nucleophiles (e.g., glutathione) to assess stability in physiological conditions .
  • Toxicological Profiling : Screen for hepatotoxicity using primary hepatocyte models, as halogenated ethers may induce cytochrome P450 interactions .

Material Science Applications

Q. Q6: How does the incorporation of this compound into polymers affect their thermal and chemical resistance?

A:

  • Thermal Stability : Fluorine’s strong C-F bonds raise decomposition temperatures. For example, EDOT derivatives with similar substituents showed stability up to 300°C .
  • Chemical Resistance : The bromoethoxy group enables crosslinking (e.g., via SN2 reactions), forming dense networks resistant to solvents .
    Characterization : Use TGA for thermal profiling and solvent immersion tests (ASTM D543) for chemical resistance .

Environmental and Safety Considerations

Q. Q7: What are the key safety protocols for handling this compound, given its potential toxicity?

A:

  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds .
  • PPE : Nitrile gloves and lab coats to avoid dermal exposure.
  • Waste Disposal : Neutralize with dilute NaOH to convert Br/F substituents into less hazardous salts before disposal .

Data Contradictions and Validation

Q. Q8: How can researchers reconcile discrepancies in reported reactivity of this compound across studies?

A:

  • Control Experiments : Reproduce reactions under identical conditions (solvent, temperature, catalyst) to isolate variables .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and intermediates, clarifying mechanistic inconsistencies .
  • Collaborative Validation : Cross-check NMR/GC-MS data with independent labs to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.